molecular formula C11H16N2 B12086118 N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine

N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine

Cat. No.: B12086118
M. Wt: 176.26 g/mol
InChI Key: KXMGDZFEOSXZMH-UHFFFAOYSA-N
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Description

N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine is an organic compound that features a cyclopropylmethyl group attached to a benzene ring substituted with two amine groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine typically involves the following steps:

    Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.

    Attachment to the benzene ring: The cyclopropylmethyl group is then attached to a benzene ring that has been pre-substituted with amine groups. This can be done through a Friedel-Crafts alkylation reaction.

    Introduction of the methyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine: Unique due to the presence of both cyclopropylmethyl and methyl groups on the benzene ring.

    N1-(cyclopropylmethyl)-benzene-1,2-diamine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    N1-(cyclopropylmethyl)-3-methylbenzene-1,4-diamine: Different substitution pattern on the benzene ring, leading to variations in properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets. The presence of both cyclopropylmethyl and methyl groups can enhance its stability and binding affinity in various applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-N-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C11H16N2/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9,13H,5-7,12H2,1H3

InChI Key

KXMGDZFEOSXZMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2CC2)N

Origin of Product

United States

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